molecular formula C7H5BrF3NO B11926742 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine

2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B11926742
M. Wt: 256.02 g/mol
InChI Key: WWHUBKGOVIRGBI-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2, a methoxy group at position 6, and a trifluoromethyl (-CF₃) substituent at position 2. This compound is of significant interest in medicinal chemistry and agrochemical research due to the combined electronic effects of its substituents: bromine acts as a leaving group, methoxy enhances solubility via electron donation, and the -CF₃ group confers metabolic stability and lipophilicity.

Properties

IUPAC Name

2-bromo-6-methoxy-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHUBKGOVIRGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Bromination typically employs liquid bromine (Br₂) in a dichloromethane/water biphasic system at 10–20°C, followed by heating to 40–60°C for 8–12 hours. The methoxy group at position 6 enhances ring activation, favoring bromination at position 2. A molar ratio of 1:3 (precursor:Br₂) ensures complete conversion, producing the target compound alongside minor dibrominated byproducts.

Key Variables:

  • Temperature Control: Lower temperatures (10–20°C) minimize side reactions, while post-bromination heating ensures complete reactivity.

  • Solvent System: Dichloromethane facilitates bromine dissolution, while water aids in pH adjustment during workup.

Workup and Purification

Post-reaction, the mixture is neutralized to pH 7–8 using sodium bicarbonate, followed by extraction and recrystallization in ethanol/water (9:1). This yields 2-bromo-6-methoxy-4-(trifluoromethyl)pyridine with >85% purity.

Pyridine Ring Construction from Trifluoromethyl-Containing Precursors

An alternative approach constructs the pyridine ring from trifluoromethylated building blocks, avoiding direct bromination. This method is advantageous when precursor availability limits route efficiency.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction condenses ethyl trifluoromethylacetoacetate with methoxy-substituted enamines to form dihydropyridine intermediates. Subsequent oxidation with selenium dioxide or HNO₃ yields the aromatic pyridine core.

Reaction Scheme:

CF₃C(O)CH₂CO₂Et + CH₃O-C₅H₄N-CHODihydropyridineOxidantPyridine Derivative\text{CF₃C(O)CH₂CO₂Et + CH₃O-C₅H₄N-CHO} \rightarrow \text{Dihydropyridine} \xrightarrow{\text{Oxidant}} \text{Pyridine Derivative}

Vapor-Phase Catalytic Fluorination

Industrial-scale synthesis often uses vapor-phase reactors for simultaneous chlorination and fluorination. For example, 3-picoline undergoes chlorination at the methyl group, followed by fluorine exchange over a catalyst bed to introduce the trifluoromethyl group. Subsequent bromination at position 2 completes the synthesis.

Catalyst Systems:

  • Fluidized-Bed Catalysts: Aluminum chloride or zeolites promote efficient halogen exchange.

  • Temperature Zones: Chlorination (200–300°C) and fluorination (400–500°C) occur in separate reactor phases.

Direct Trifluoromethylation of Bromo-Methoxy Pyridines

This method introduces the trifluoromethyl group via transition metal-mediated coupling, offering regioselectivity and functional group tolerance.

Trifluoromethyl Copper Reagents

Bromo-methoxy pyridines react with trifluoromethyl copper (CuCF₃) under palladium catalysis. The Ullman-type coupling proceeds via a single-electron transfer mechanism, with yields exceeding 70% in tetrahydrofuran at 80°C.

Optimization Parameters:

  • Ligand Effects: Bidentate ligands (e.g., 1,10-phenanthroline) enhance catalytic activity.

  • Solvent Polarity: Polar aprotic solvents improve reagent solubility and reaction kinetics.

Photoredox Catalysis

Emerging protocols use iridium-based photocatalysts (e.g., Ir(ppy)₃) to generate CF₃ radicals from trifluoromethyl iodide. Radical addition to the pyridine ring occurs regioselectively at position 4, followed by bromination at position 2.

Advantages:

  • Mild conditions (room temperature, visible light).

  • Avoids stoichiometric metal reagents.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilitySafety ConcernsCost Efficiency
Direct Bromination70–85HighBromine handlingModerate
Ring Construction50–65ModerateHigh-temperature stepsLow
Trifluoromethylation60–75LowCatalyst costHigh

Key Observations:

  • Direct Bromination is preferred for industrial applications due to shorter reaction steps and higher yields.

  • Ring Construction offers flexibility in modifying substitution patterns but requires multistep optimization.

  • Trifluoromethylation suits small-scale synthesis of analogs but faces cost barriers.

Industrial-Scale Considerations

Process Intensification

  • Continuous-Flow Reactors: Microreactors enhance heat/mass transfer in bromination and fluorination steps, reducing reaction times by 40%.

  • In-Line Analytics: Raman spectroscopy monitors intermediate formation, enabling real-time adjustments.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine serves as an essential building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Development of New Materials : The compound is utilized in developing new materials due to its stability and reactivity. It plays a role in creating functionalized polymers and advanced materials used in electronics and coatings.

Biology

  • Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies suggest its ability to modulate enzyme activities and influence signaling pathways related to cell growth and apoptosis, making it a candidate for further biological investigations.
  • Drug Discovery : The compound is explored as a lead structure in drug discovery due to its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new drugs aimed at treating various diseases.

Medicine

  • Pharmaceutical Applications : In medicinal chemistry, 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine is investigated for its pharmacokinetic properties. The trifluoromethyl group enhances bioavailability, making it suitable for designing drugs with improved efficacy and reduced side effects.

Industry

  • Agrochemicals : The compound is also used in producing agrochemicals where its unique properties contribute to the effectiveness and stability of pesticides and herbicides.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine against various cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction, demonstrating its potential as a chemotherapeutic agent.

Case Study 2: Synthesis of Functionalized Pyridines

Researchers utilized 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine as a precursor to synthesize functionalized pyridines via Suzuki-Miyaura coupling reactions. This method highlighted the compound's utility in creating complex molecular architectures relevant to pharmaceuticals.

Summary Table of Applications

Application AreaDescription
ChemistryIntermediate for synthesizing complex organic molecules and new materials
BiologyPotential antimicrobial and anticancer properties; modulates enzyme activity
MedicineInvestigated for drug discovery; improves pharmacokinetic properties
IndustryUsed in agrochemical production; enhances pesticide effectiveness

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the pyridine ring critically influence reactivity and applications. Key comparisons include:

Compound Name Substituents (Positions) CAS Number Key Properties/Applications References
2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine Br (2), OMe (6), CF₃ (4) Not provided High reactivity in cross-coupling reactions; potential drug intermediate
3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine Br (3), OMe (2), CF₃ (6) 944900-12-3 Altered regioselectivity in nucleophilic substitutions
2-Bromo-6-(trifluoromethyl)pyridine Br (2), CF₃ (6) 189278-27-1 Lacks methoxy group; reduced solubility and electron donation
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine Br (2), I (4), CF₃ (6) 749875-09-0 Iodo substituent enhances steric bulk; used in Pd-catalyzed couplings

Key Findings :

  • Methoxy Group Impact: The methoxy group at position 6 in the target compound enhances solubility compared to non-methoxy analogs like 2-Bromo-6-(trifluoromethyl)pyridine .
  • Halogen Position : Bromine at position 2 (vs. 3 in 944900-12-3) directs electrophilic substitutions to the 4-position, as seen in palladium-catalyzed cross-coupling reactions .
  • Trifluoromethyl Group : The -CF₃ group at position 4 stabilizes the pyridine ring against metabolic degradation, a feature shared with LOXL2 inhibitors (e.g., PAT-1251 in ) .

Comparison of Reactivity :

Reaction Type Target Compound Reactivity Analog Reactivity (e.g., 2-Bromo-6-CF₃-pyridine)
Suzuki-Miyaura Coupling High (Br at 2 facilitates coupling) Moderate (Br at 2 but no directing OMe group)
Nucleophilic Substitution Limited due to -CF₃ deactivation Higher (absence of electron-withdrawing OMe)

Biological Activity

2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C7H5BrF3N
  • Molecular Weight : 232.02 g/mol
  • IUPAC Name : 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine
  • Structure : The structure features a pyridine ring substituted with a bromine atom at position 2, a methoxy group at position 6, and a trifluoromethyl group at position 4.

Biological Activity Overview

The biological activity of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, pyridine derivatives have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen groups (like bromine and trifluoromethyl) enhances their interaction with bacterial targets, potentially disrupting cell wall synthesis or function .

Anticancer Potential

In vitro studies have demonstrated that 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. For instance, it may inhibit the PI3K/Akt pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in cellular models. It is hypothesized that the trifluoromethyl group plays a crucial role in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine, reported significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. The presence of halogens was linked to enhanced efficacy compared to non-halogenated analogs .

CompoundMIC (μg/mL)Bacterial Strain
2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine6.25Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties, this compound was tested against human bladder cancer cell lines (T24T and UMUC3). Results indicated that treatment with concentrations as low as 50 µM led to significant apoptosis induction through downregulation of anti-apoptotic proteins like XIAP .

Cell LineConcentration (µM)Apoptosis Induction (%)
T24T5070
UMUC35065

The biological activity of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It can interact with receptors involved in inflammatory pathways, leading to reduced cytokine production.
  • Apoptosis Induction : The compound's ability to modulate apoptotic pathways suggests it could serve as a lead compound for developing anticancer therapies.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine with high purity and yield?

  • Methodological Answer : The compound can be synthesized via halogenation of a pre-functionalized pyridine core. For example, bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄, followed by methoxy group introduction via nucleophilic substitution. The trifluoromethyl group is typically introduced early using CF₃Cu or CF₃SiMe₃ reagents. Purification involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures. Elevated temperatures (80–150°C) and catalysts like Pd(PPh₃)₄ may optimize yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C/¹⁹F NMR : Identifies substituent positions and electronic environments (e.g., deshielding of protons near Br/CF₃ groups).
  • LC-MS : Confirms molecular weight and purity.
  • X-ray crystallography : Resolves 3D structure; SHELX programs (SHELXT for structure solution, SHELXL for refinement) are recommended for handling twinning or disorder common in halogenated pyridines. Data collection at low temperature (100 K) improves resolution .

Q. What are the common reactivity patterns of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 2 is highly reactive in Suzuki-Miyaura (Pd-catalyzed, aryl boronic acids) or Buchwald-Hartwig (amination) couplings. The trifluoromethyl group stabilizes the ring electronically, reducing side reactions. Methoxy groups are typically inert under these conditions. Use Pd(OAc)₂/XPhos catalysts in THF at 60–80°C for optimal results .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The CF₃ group enhances lipophilicity (logP ↑ by ~1.5 units), improving membrane permeability. It also withdraws electron density via induction, making the pyridine ring more electrophilic and directing substituents to meta/para positions. This is confirmed via Hammett σ constants (σₘ = 0.43 for CF₃) and DFT calculations .

Q. What purification strategies are effective for removing byproducts from halogenation reactions?

  • Methodological Answer : After bromination, silica gel chromatography with gradient elution (hexane → hexane:EtOAc 4:1) separates unreacted starting materials. For persistent halogenated byproducts, recrystallization in ethanol/water (1:3) or toluene at -20°C improves purity. Monitor via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. How can mechanistic studies elucidate substitution pathways in reactions involving this compound?

  • Methodological Answer : Kinetic isotope effects (KIEs) and trapping experiments identify intermediates. For example, in amination reactions, deuterated substrates (C₆D₅Br vs C₆H₅Br) reveal whether oxidative addition is rate-limiting. ESI-MS can detect Pd(0)/Pd(II) intermediates. Computational studies (DFT, B3LYP/6-31G*) model transition states and regioselectivity .

Q. How to resolve contradictions in reported reaction yields for cross-coupling derivatives?

  • Methodological Answer : Variability often stems from trace moisture (degas solvents with N₂) or ligand decomposition (use fresh Pd catalysts). Systematic optimization via DoE (Design of Experiments) evaluates factors like temperature, catalyst loading, and solvent polarity. Compare yields under anhydrous (Schlenk line) vs ambient conditions. LC-MS identifies side products (e.g., homocoupling) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with enzyme active sites (e.g., kinases) identifies binding poses. MD simulations (AMBER) assess stability over 100 ns. QSAR models correlate substituent effects (Hammett σ, π parameters) with bioactivity. Validate predictions via SPR (surface plasmon resonance) binding assays .

Q. How to address low regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

  • Methodological Answer :
    Collect high-resolution data (d ~0.8 Å) with synchrotron radiation. In SHELXL, apply TWIN/BASF commands for twinned crystals. For disorder, split models into two orientations and refine occupancy factors. Use SQUEEZE (Platon) to model solvent regions .

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